(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
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Description
(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17N3O5S and its molecular weight is 423.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Benzothiazole and oxazole derivatives have been synthesized and evaluated for various biological activities. The synthesis methods often involve reactions of aminophenyl benzothiazole structures with different heterocyclic rings. For example, a study by Yurttaş, Tay, and Demirayak (2015) synthesized new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, revealing significant anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Similarly, derivatives containing the benzothiazole nucleus synthesized via ultrasound irradiation showed promising antimicrobial activities against various bacterial and fungal strains (Rezki, 2016).
Antitumor and Anti-inflammatory Activities
Compounds featuring benzothiazole and oxazole rings have been reported to exhibit antitumor and anti-inflammatory activities. Al-Suwaidan et al. (2016) discovered that certain quinazolinone analogues demonstrated broad-spectrum antitumor activity, highlighting the potential of these derivatives in cancer treatment (Al-Suwaidan et al., 2016). Tariq et al. (2018) synthesized benzothiazole/oxazole derivatives with anti-inflammatory activity and p38α MAP kinase inhibition, offering insights into the design of new anti-inflammatory drugs (Tariq, Kamboj, Alam, & Amir, 2018).
Antimicrobial and Anticonvulsant Evaluation
Further research into benzothiazole and oxazole derivatives has explored their antimicrobial and anticonvulsant potentials. Fahim and Ismael (2019) investigated sulphonamide derivatives incorporating benzothiazole for their antimicrobial activity, demonstrating the versatility of these compounds in developing new antimicrobial agents (Fahim & Ismael, 2019). Nath et al. (2021) designed and synthesized indoline derivatives with benzothiazole acetamide, showing significant anticonvulsant activity in experimental models (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).
Corrosion Inhibition
Interestingly, benzothiazole derivatives have also been studied for their applications outside of biomedicine, such as in corrosion inhibition. Hu et al. (2016) synthesized benzothiazole derivatives that exhibited high corrosion inhibition efficiency for steel in acidic solutions, highlighting the potential for these compounds in industrial applications (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c1-4-11-23-18-15(27-2)9-10-16(28-3)19(18)30-20(23)22-17(25)12-24-13-7-5-6-8-14(13)29-21(24)26/h1,5-10H,11-12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRPUFMBJVYCCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=NC(=O)CN3C4=CC=CC=C4OC3=O)N2CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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